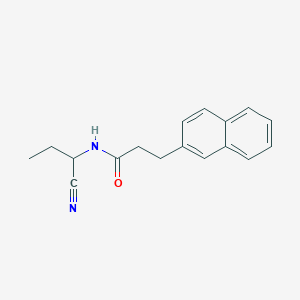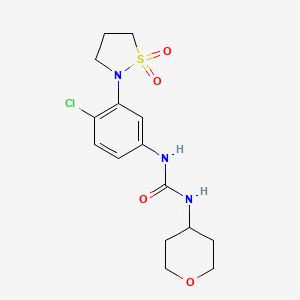![molecular formula C13H11N3O3S B2355053 N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]cyclopropancarboxamid CAS No. 330189-58-7](/img/structure/B2355053.png)
N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the thiazole family. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It features a cyclopropane carboxamide group attached to a thiazole ring, which is further substituted with a 3-nitrophenyl group.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The compound N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, which contains a thiazole ring, is known to interact with various targets in the body. Thiazole derivatives have been found to be involved in a wide range of biological activities . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their ability to interact with various biochemical pathways and enzymes, or stimulate/block receptors in the biological systems
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, may activate or stop the biochemical pathways . .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction mixture is stirred at room temperature for several hours to yield the desired product. The newly synthesized compound is then characterized using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit antimicrobial, anticancer, and antiviral activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring, nitrophenyl group, and cyclopropane carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(8-4-5-8)15-13-14-11(7-20-13)9-2-1-3-10(6-9)16(18)19/h1-3,6-8H,4-5H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDYYVNSLKFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
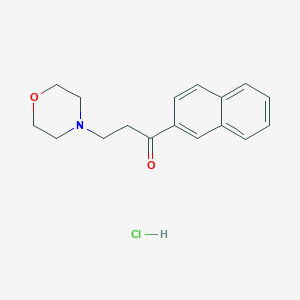

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)
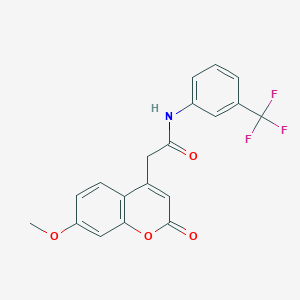
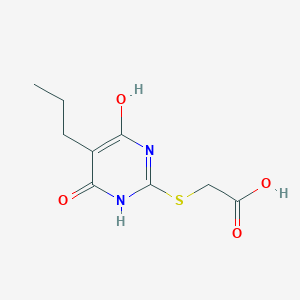
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)
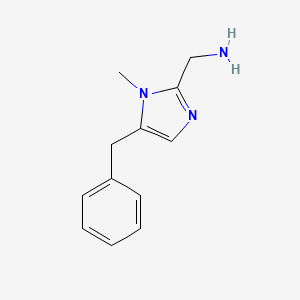
![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)
